(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I)
Overview
Description
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is a coordination compound that features rhodium in the +1 oxidation state. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis and industrial applications. The compound has the molecular formula C13H19O2Rh and is characterized by its orange crystalline appearance .
Mechanism of Action
Target of Action
Rh(acac)(COD), also known as Acetylacetonato(1,5-cyclooctadiene)rhodium(I), is a coordination compound of rhodium. The primary targets of this compound are the molecules or atoms with which it interacts in chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as oxidative addition . This process involves the addition of a molecule to the rhodium center, resulting in an increase in the oxidation state of the rhodium atom . The reaction of Rh(acac)(COD) with diimines and diphenylphosphine oxide leads to the formation of oxidative addition products .
Biochemical Pathways
The compound is known to participate in various chemical reactions, including those involving oxidative addition . These reactions can potentially influence a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 31019 suggests that it may have significant bioavailability.
Result of Action
The result of Rh(acac)(COD)'s action is the formation of new compounds through oxidative addition . For example, the reaction of Rh(acac)(COD) with diimines and diphenylphosphine oxide leads to the formation of hydrido-phosphinito-Rh(III) complexes .
Action Environment
The action of Rh(acac)(COD) can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other molecules, the temperature, and the pH of the environment . Furthermore, Rh(acac)(COD) is used extensively in heterogeneous and homogeneous catalysis , suggesting that its action, efficacy, and stability can be significantly influenced by the specific conditions of the catalytic process.
Biochemical Analysis
Biochemical Properties
For example, rhodium complexes have been used as catalysts in biochemical reactions .
Cellular Effects
Other rhodium compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Rhodium compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other rhodium compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Other rhodium compounds have been shown to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other rhodium compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Other rhodium compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Other rhodium compounds have been shown to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) can be synthesized through the reaction of rhodium trichloride with acetylacetone and 1,5-cyclooctadiene in the presence of a base. The reaction typically takes place in an inert atmosphere to prevent oxidation of the rhodium center. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to form rhodium(0) complexes.
Substitution: Ligand substitution reactions are common, where the acetylacetonato or cyclooctadiene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Various ligands such as phosphines, amines, and carbonyls can be introduced under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while substitution reactions can produce a wide range of rhodium(I) complexes with different ligands .
Scientific Research Applications
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is extensively used in scientific research due to its versatile catalytic properties. Some of its applications include:
Chemistry: It is used as a catalyst in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is employed in the production of fine chemicals, pharmaceuticals, and polymers
Comparison with Similar Compounds
Similar Compounds
- (Acetylacetonato)dicarbonylrhodium(I)
- Rhodium(III) acetylacetonate
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate
Uniqueness
(Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) is unique due to its combination of acetylacetonato and 1,5-cyclooctadiene ligands, which provide a balance of stability and reactivity. This makes it particularly effective as a catalyst in a wide range of chemical reactions, compared to other rhodium complexes that may have different ligand environments .
Biological Activity
The compound (Acetylacetonato)(1,5-cyclooctadiene)rhodium(I) , often abbreviated as Rh(acac)(COD), is a notable organometallic complex that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and comparative efficacy against various cancer cell lines.
Chemical Structure
The compound consists of a rhodium(I) center coordinated with an acetylacetonate ligand (acac) and 1,5-cyclooctadiene (COD). The structural formula can be represented as:
Cytotoxicity
Research indicates that Rh(acac)(COD) exhibits significant cytotoxicity against several cancer cell lines. Notably, studies have reported IC50 values in the low micromolar range, suggesting potent anticancer activity. For instance, one study highlighted that Rh(I) complexes are more effective than traditional chemotherapeutics like cisplatin in certain contexts.
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Rh(acac)(COD) | HCT116 (colon cancer) | 5.0 | DNA binding, inhibition of DNA synthesis |
Cisplatin | HCT116 (colon cancer) | 10.0 | DNA cross-linking |
[{RhCl(COD)}2] | HCT116 (colon cancer) | >200 | Ineffective in cytotoxic assays |
The mechanisms underlying the cytotoxic effects of Rh(acac)(COD) are multifaceted:
- DNA Binding: The complex demonstrates a strong affinity for DNA, leading to alterations in DNA replication and condensation. This interaction is crucial for its anticancer properties.
- Inhibition of Cell Migration: Studies have shown that Rh(acac)(COD) can impede the migration of cancer cells, which is vital for preventing metastasis.
- Induction of Apoptosis: The compound has been linked to the activation of apoptotic pathways in cancer cells, further contributing to its cytotoxic profile.
Study 1: Cytotoxic Evaluation
In a study evaluating various rhodium complexes, including Rh(acac)(COD), researchers conducted MTT assays on the HCT116 colon cancer cell line. The results indicated that Rh(acac)(COD) had a significantly lower IC50 compared to cisplatin and other rhodium complexes, suggesting enhanced potency and specificity.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of Rh(acac)(COD). It was found that this compound not only binds to DNA but also alters the cell cycle dynamics by preventing DNA replication through interference with key enzymes involved in DNA synthesis.
Comparative Analysis with Other Rhodium Complexes
Comparative studies have shown that while other rhodium complexes exhibit varying degrees of cytotoxicity, Rh(acac)(COD) consistently demonstrates superior activity against mismatch repair-deficient cancer cells. This selectivity is attributed to its unique ligand architecture and binding properties.
Rhodium Complex | Selectivity | Notable Features |
---|---|---|
Rh(acac)(COD) | High | Strong DNA binder, low IC50 |
[{RhCl(COD)}2] | Low | Ineffective against multiple cancer lines |
Rh(III) complexes | Moderate | Effective but less selective than Rh(I) |
Properties
CAS No. |
12245-39-5 |
---|---|
Molecular Formula |
C13H20O2Rh |
Molecular Weight |
311.20 g/mol |
IUPAC Name |
cycloocta-1,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/b;4-3-; |
InChI Key |
BUYVJWVYKPKZEX-LWFKIUJUSA-N |
SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C1CC=CCCC=C1.[Rh] |
Canonical SMILES |
CC(=CC(=O)C)O.C1CC=CCCC=C1.[Rh] |
Pictograms |
Irritant |
Synonyms |
acetylacetonate-1,5-cyclooctadiene rhodium I RhacacCod |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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